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(4-Isocyano-cyclohex-3-enyl)-benzene

Cat. No.: B142471
CAS No.: 128798-39-0
M. Wt: 183.25 g/mol
InChI Key: MELZBCMFFALINW-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Isocyanide Functional Groups

The isocyanide functional group, with its R-N⁺≡C⁻ structure, is a unique and versatile moiety in organic synthesis. wikipedia.org Unlike its isomeric nitrile counterpart (R-C≡N), the isocyanide group connects to the organic fragment through the nitrogen atom. wikipedia.org This arrangement results in a distinct electronic distribution and reactivity, making isocyanides valuable building blocks for complex molecules. wikipedia.orgnih.gov

Isocyanides are known to be stable under strong basic conditions but are sensitive to acid, hydrolyzing to formamides. wikipedia.org Their characteristic spectroscopic signature is a strong absorption in the infrared (IR) spectrum between 2165 and 2110 cm⁻¹. wikipedia.org The isocyano group's utility is prominently featured in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient, one-pot synthesis of diverse and complex molecular structures. wikipedia.orgnih.gov The introduction of an isocyanide group into a molecule can significantly influence its biological activity, a principle that has been explored in the development of new pharmaceuticals. acs.orgacs.org

Significance of Cyclohexenyl-Benzene Scaffolds in Modern Organic Chemistry

The cyclohexenyl-benzene scaffold is a significant structural motif found in numerous chemical entities, from commodity chemicals to specialized molecules in medicinal chemistry and materials science. The parent compound, cyclohexylbenzene (B7769038), is a colorless liquid that serves as a precursor in the industrial synthesis of phenol (B47542) and cyclohexanone, which are key components in the production of nylons. wikipedia.orgschultzchem.com

The replacement of a benzene (B151609) ring with a cyclohexane (B81311) or related non-aromatic cyclic structure is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. acs.org This bioisosteric replacement can improve solubility, metabolic stability, and other pharmacokinetic parameters while aiming to retain the desired biological activity. acs.org The rigid, three-dimensional nature of the cyclohexene (B86901) ring within the (4-Isocyano-cyclohex-3-enyl)-benzene framework, combined with the aromaticity of the benzene ring, offers a unique conformational landscape for molecular design.

Overview of Research Trajectories for Novel Isocyanide Derivatives

The field of isocyanide chemistry is experiencing a renaissance, with researchers exploring novel derivatives for a wide range of applications. acs.orgacs.org A significant research trajectory involves the synthesis of functionalized isocyanides, where an adjacent functional group can modulate the reactivity of the isocyano moiety or be used in subsequent chemical transformations. rsc.org This approach has led to the development of innovative synthetic methodologies and the creation of new molecular libraries.

Multicomponent reactions involving new isocyanide derivatives continue to be a major focus, enabling the rapid assembly of complex, drug-like molecules. acs.orgnih.govacs.org Furthermore, the unique metal-coordinating properties of the isocyanide group are being harnessed in the design of novel catalysts and functional materials. acs.org There is a growing appreciation for the isocyanide group as a valuable pharmacophore in drug discovery, with studies demonstrating its potential in developing antibacterial, antifungal, and antitumoral agents. acs.orgacs.org

Rationale for Investigating the this compound Framework

The investigation of the this compound framework is driven by the synergistic potential of its constituent parts. The combination of the versatile reactivity of the isocyanide group with the significant structural and medicinal properties of the cyclohexenyl-benzene scaffold presents a compelling case for its synthesis and study.

The rationale for this research can be summarized as follows:

Novel Molecular Scaffolds: The synthesis of this compound would provide a novel molecular scaffold that could be a valuable building block in the creation of more complex chemical entities.

Multicomponent Reaction Substrate: This compound could serve as a unique substrate in multicomponent reactions, leading to the discovery of new chemical transformations and the generation of diverse molecular libraries.

Medicinal Chemistry Applications: The incorporation of the isocyano group into the medicinally relevant cyclohexenyl-benzene scaffold could lead to the development of new therapeutic agents with potentially improved properties.

Materials Science: The unique electronic and steric properties of this compound could be exploited in the design of new polymers, liquid crystals, or other functional materials.

Data Tables

The following tables provide a summary of the general properties of the core chemical structures discussed in this article.

Table 1: Properties of Benzene

Property Value
Chemical Formula C₆H₆ wikipedia.org
Molar Mass 78.114 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid nih.gov
Boiling Point 80.1 °C (176.2 °F) wikipedia.org
Melting Point 5.53 °C (41.95 °F) wikipedia.org
Solubility in Water Slightly soluble nih.gov

| Key Reactions | Electrophilic substitution (nitration, halogenation, sulfonation, Friedel-Crafts) byjus.com |

Table 2: Properties of Cyclohexyl Isocyanide

Property Value
Chemical Formula C₇H₁₁N nih.gov
Molar Mass 109.17 g/mol nih.gov
Appearance Colorless liquid with a foul smell orgsyn.org
Boiling Point 56-58 °C / 11 mm Hg orgsyn.org
IR Absorption Strong band at 2165–2110 cm⁻¹ wikipedia.org

| Key Reactions | Ugi reaction, Passerini reaction, cycloadditions wikipedia.org |

Table 3: Properties of Cyclohexylbenzene

Property Value
Chemical Formula C₁₂H₁₆ wikipedia.org
Molar Mass 160.260 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Boiling Point 240.1 °C (464.2 °F) wikipedia.org
Melting Point 7.3 °C (45.1 °F) wikipedia.org

| Applications | Precursor to phenol and cyclohexanone, solvent wikipedia.orgschultzchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B142471 (4-Isocyano-cyclohex-3-enyl)-benzene CAS No. 128798-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-isocyanocyclohex-3-en-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELZBCMFFALINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573360
Record name 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID00573360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128798-39-0
Record name (4-Isocyano-3-cyclohexen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128798-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 4 Isocyano Cyclohex 3 Enyl Benzene and Analogues

Retrosynthetic Analysis of the Isocyano-Cyclohexenyl-Benzene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This process involves breaking bonds and converting functional groups (functional group interconversion, FGI) in a reverse-synthetic direction to identify plausible synthetic pathways. youtube.comyoutube.com

For (4-Isocyano-cyclohex-3-enyl)-benzene (Target Molecule 1 ), the analysis begins by identifying the most labile or synthetically challenging functional group, the isocyanide.

Functional Group Interconversion (FGI): The isocyano group (-N≡C) is most commonly synthesized from a primary amine (-NH₂). A well-established method is the dehydration of the corresponding formamide. youtube.com This leads to the precursor, N-(4-phenylcyclohex-3-en-1-yl)formamide (2 ), which in turn comes from the primary amine, 4-phenylcyclohex-3-en-1-amine (B1622650) (3 ).

C-N Bond Disconnection: The amine group in precursor 3 can be installed via several methods, such as reductive amination of a ketone or nucleophilic substitution. Disconnecting the C-N bond reveals 4-phenylcyclohex-3-en-1-one (B1367582) (4 ) as a key intermediate.

C-C Bond Disconnection: The core structure of the molecule is the phenyl-cyclohexene linkage. This bond can be disconnected using strategies based on powerful carbon-carbon bond-forming reactions. A catalytic cross-coupling reaction is a prime approach. acs.org This disconnection splits the molecule into a cyclohexenyl electrophile (or nucleophile) and a phenyl nucleophile (or electrophile). For example, this could involve a cyclohexenyl halide or triflate (5 ) and a phenylboronic acid (6 ) via a Suzuki coupling, or a cyclohexenyl stannane (B1208499) and a phenyl halide in a Stille coupling. youtube.com

This retrosynthetic pathway simplifies the complex target molecule into basic building blocks: a substituted cyclohexene (B86901) derivative and a simple benzene (B151609) derivative, which are often more readily accessible.

Construction of the Phenyl-Cyclohex-3-enyl Carbon Skeleton

The formation of the carbon framework is a cornerstone of the synthesis, and modern catalytic methods provide powerful tools for this purpose.

Palladium- or nickel-catalyzed cross-coupling reactions are the methods of choice for efficiently creating the C(sp²)-C(sp²) bond between the phenyl and cyclohexenyl rings. orgsyn.orgacs.org These reactions offer high yields, excellent functional group tolerance, and predictable stereochemistry.

The general scheme involves coupling a cyclohexenyl partner with a phenyl partner:

Cyclohexenyl-X + Phenyl-M → (4-Phenyl-cyclohex-3-enyl)-scaffold

Where X is typically a halide (Br, I) or a triflate (OTf), and M is a metal or metalloid group.

Cross-Coupling ReactionCyclohexenyl Partner (Example)Phenyl Partner (Example)Catalyst System (Example)
Suzuki Coupling 4-Triflyloxycyclohex-3-en-1-onePhenylboronic acidPd(PPh₃)₄, Na₂CO₃
Stille Coupling 4-Iodocyclohex-3-en-1-onePhenyltributylstannanePdCl₂(PPh₃)₂, CuI
Negishi Coupling 4-Bromocyclohex-3-en-1-onePhenylzinc chloridePd(dppf)Cl₂
Heck Coupling Cyclohex-1-en-4-oneIodobenzenePd(OAc)₂, P(o-tol)₃, Et₃N

The choice of coupling partners is strategic. Often, the ketone functionality (a precursor to the amine) is carried through the coupling reaction. For instance, coupling 4-triflyloxycyclohex-3-en-1-one with phenylboronic acid provides 4-phenylcyclohex-3-en-1-one directly, which can then be converted to the amine and subsequently to the target isocyanide. This convergent strategy is highly efficient for building molecular complexity. enamine.net

Cycloaddition Reactions for Stereoselective Cyclohexene Ring Formation

The Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering a powerful and reliable method for forming substituted cyclohexene derivatives with excellent control over regio- and stereochemical outcomes. wikipedia.org This thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile proceeds through a concerted mechanism, simultaneously creating two new carbon-carbon bonds. wikipedia.org

In the context of synthesizing the this compound scaffold, a plausible Diels-Alder approach would involve the reaction of a suitably substituted 1,3-diene with an appropriate dienophile. For instance, a reaction between 1-phenyl-1,3-butadiene (B73350) and an isocyano-substituted alkene could directly lead to the desired cyclohexene ring system. The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on the dienophile is retained in the product, a crucial aspect for controlling the final stereochemistry of the target molecule. wikipedia.org

The regioselectivity of the Diels-Alder reaction, governed by the electronic nature of the substituents on both the diene and dienophile, is another critical factor. The directing effects of these substituents determine the orientation of the cycloaddition and, consequently, the substitution pattern of the resulting cyclohexene. pageplace.de For example, the use of a dienophile with a strong electron-withdrawing group can highly influence the regiochemical outcome of the reaction. pageplace.de

Alternative cycloaddition strategies, such as the hexadehydro-Diels-Alder reaction, which utilizes alkynes and diynes to form a benzyne (B1209423) intermediate, offer pathways to highly functionalized aromatic rings in a single step, though their direct application to cyclohexene synthesis is less common. wikipedia.org

Functionalization of Pre-formed Cyclohexenyl-Benzene Scaffolds

An alternative synthetic strategy involves the initial construction of a cyclohexenyl-benzene core, followed by the introduction of the isocyano group. This approach allows for greater flexibility in the synthesis, as the core scaffold can be prepared through various established methods for cyclohexene synthesis. organic-chemistry.org

One such method involves the dearomatization of benzene. For instance, the dihapto-coordination of benzene to a tungsten-based fragment enhances its basicity, allowing for protonation and subsequent nucleophilic attack. acs.orgnih.gov This sequence of reactions can be used to generate highly functionalized cyclohexene derivatives from benzene itself. acs.orgnih.gov By employing a cyanide nucleophile in this process, a precursor to the isocyano group can be introduced onto the cyclohexene ring. acs.orgnih.gov

Another approach to pre-formed cyclohexenyl-benzene scaffolds is through the partial hydrogenation of cyclohexylbenzene (B7769038), which itself can be synthesized via Friedel-Crafts alkylation of benzene with cyclohexene. wikipedia.org Subsequent functionalization of the double bond or allylic positions of the resulting cyclohexenyl-benzene can then be performed to introduce the desired isocyano functionality. This often involves a two-step process of formylation of a primary amine precursor followed by dehydration. mdpi.comscispace.com

The table below summarizes some reactions for the functionalization of pre-formed cyclohexenyl-benzene scaffolds.

ReactionReagentsProductReference
Dearomatization/Nucleophilic Addition{TpW(NO)(PMe3)}, H+, CN-Functionalized Cyclohexene acs.orgnih.gov
Formylation of AmineFormic Acid or derivativeFormamide mdpi.comscispace.com
Dehydration of FormamidePOCl3, TriethylamineIsocyanide mdpi.com

Stereoselective Synthesis of Defined this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is a significant challenge due to the multiple stereocenters that can exist in the molecule. nih.gov Achieving high stereoselectivity requires the use of asymmetric synthetic methods.

Asymmetric Induction in Cyclohexene Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.gov For the formation of the cyclohexene ring, chiral catalysts can be employed to control the stereochemical outcome of cycloaddition reactions. For example, chiral Lewis acids or organocatalysts can be used to catalyze asymmetric Diels-Alder reactions, leading to the formation of enantioenriched cyclohexene products. wikipedia.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary attached to either the diene or the dienophile can direct the cycloaddition to occur from a specific face, thereby inducing asymmetry in the product. After the reaction, the chiral auxiliary can be removed to yield the desired enantiomerically enriched cyclohexene.

Furthermore, organocatalytic domino or cascade reactions provide an efficient means to construct complex cyclohexane (B81311) frameworks with multiple stereocenters from simple precursors in a single pot. nih.gov These methods often involve a sequence of reactions, such as Michael additions and aldol (B89426) condensations, where the stereochemistry is controlled at each step. nih.gov

Chiral Pool Strategies for Isocyanide Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov These compounds can serve as valuable starting materials for the synthesis of chiral molecules, as their inherent chirality can be transferred to the target molecule. wikipedia.org

In the context of synthesizing chiral this compound, a chiral pool strategy could involve starting with an enantiopure amine derived from a natural source. scispace.com This amine can then be converted to the corresponding chiral isocyanide through formylation and subsequent dehydration. scispace.com This approach is particularly useful if the desired stereochemistry of the final product can be traced back to a readily available chiral precursor.

Alternatively, chiral secondary alcohols from the chiral pool can be converted into chiral isocyanides via a two-step protocol involving the formation of a diphenylphosphinite followed by a stereospecific substitution that proceeds with complete inversion of configuration. scispace.com

Process Development and Scalability of Synthetic Routes

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, scalability is a key challenge, particularly for multi-step sequences and reactions that require cryogenic temperatures or hazardous reagents.

Recent advancements in isocyanide synthesis have focused on developing more scalable and safer methods. For example, innovative one-pot procedures that avoid aqueous workups have been developed, allowing for the synthesis of a broad range of isocyanides from a small scale up to a multi-gram scale with high purity and yields. rsc.org These methods often utilize milder conditions and reduce the amount of hazardous waste generated. rsc.org

The scalability of cycloaddition reactions like the Diels-Alder reaction is generally good, as they are often high-yielding and can be performed under relatively simple conditions. However, for large-scale production, factors such as heat transfer and mixing become critical and need to be carefully controlled.

The table below highlights key considerations for process development and scalability.

FactorConsideration
Cost Use of inexpensive and readily available starting materials and reagents.
Safety Avoidance of highly toxic or explosive reagents and intermediates.
Efficiency High-yielding reactions with minimal side products.
Throughput One-pot or continuous flow processes to reduce handling and processing time.
Work-up Simple and efficient purification methods that minimize solvent use.
Environmental Impact Use of greener solvents and reagents, and minimization of waste.

Green Chemistry Principles in the Synthesis of Isocyano-Cyclohexenyl-Benzene Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of isocyano-cyclohexenyl-benzene derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key areas where green chemistry principles can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, or performing reactions under solvent-free conditions. mdpi.comacs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. semanticscholar.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org

Recent research has focused on developing greener methods for isocyanide synthesis. For instance, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for the conversion of formamides to isocyanides has been shown to be a more sustainable alternative to phosphorus oxychloride (POCl3) or phosgene (B1210022) derivatives, offering a lower E-factor (a measure of the amount of waste produced) and a simpler work-up. semanticscholar.orgrsc.org Furthermore, performing these reactions in the absence of a co-solvent can further enhance their sustainability. mdpi.com

The table below provides a comparison of different dehydrating agents used in isocyanide synthesis from a green chemistry perspective.

Dehydrating AgentAdvantagesDisadvantagesReference
POCl3 High yields for a wide variety of substrates.Generates inorganic phosphate (B84403) waste, often requires low temperatures. mdpi.comsemanticscholar.org
p-TsCl Less toxic, cheaper, simplified work-up, lower E-factor for some substrates.May not be as effective for sterically demanding substrates. semanticscholar.orgrsc.org
Phosgene/Diphosgene Effective dehydrating agents.Highly toxic and hazardous. mdpi.com

By integrating these green chemistry principles into the design of synthetic routes, the environmental footprint of producing this compound and its analogues can be significantly reduced.

Reaction Mechanisms and Mechanistic Investigations of 4 Isocyano Cyclohex 3 Enyl Benzene

Reactivity of the Isocyano Group in (4-Isocyano-cyclohex-3-enyl)-benzene

The isocyano group (–N⁺≡C⁻) is a versatile functional group known for its unique electronic structure and reactivity. wikipedia.org It can be described by two resonance structures, one with a triple bond and another with a double bond between the carbon and nitrogen atoms. wikipedia.org This dual nature allows the isocyanide carbon to exhibit both nucleophilic and electrophilic characteristics. rsc.orgscienceinfo.comrsc.orgmdpi.com

Nucleophilic and Electrophilic Reactivity Profiles of the Isocyanide Carbon

The terminal carbon atom of the isocyano group possesses a lone pair of electrons, which accounts for its nucleophilic character. acs.org It can react with various electrophiles. Conversely, the isocyanide carbon can also act as an electrophile, a trait attributed to its carbene-like character. rsc.orgnih.gov This dual reactivity allows isocyanides to participate in a wide array of chemical transformations. rsc.org The electrophilicity is enhanced upon protonation or coordination to a Lewis acid, which makes the carbon atom more susceptible to nucleophilic attack. acs.orgmdpi.com

The nucleophilic and electrophilic nature of the isocyanide in this compound is influenced by the electronic properties of the aryl and cyclohexenyl substituents. The phenyl group, being an aryl substituent, can modulate the electron density at the isocyano carbon through resonance and inductive effects.

Reactions with Ambident Nucleophiles and Application of Hard and Soft Acid-Base (HSAB) Theory

Ambident nucleophiles are species with two or more reactive centers, and their reaction with isocyanides can lead to different products depending on the reaction conditions and the nature of the reactants. dalalinstitute.com The Hard and Soft Acid-Base (HSAB) principle is often invoked to predict the regioselectivity of these reactions. dalalinstitute.com According to this principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. dalalinstitute.com

In the context of the isocyanide group, the carbon atom is generally considered a soft acid, while the nitrogen atom is a harder site. Therefore, soft nucleophiles are expected to preferentially attack the carbon atom. However, it is important to note that the applicability of the HSAB principle to ambident nucleophile reactivity has been a subject of debate, with some studies showing deviations from its predictions. nih.govnih.govd-nb.info For instance, Kornblum's rule suggests that the "harder" end of a nucleophile tends to react via an SN1 mechanism, while the "softer" end favors an SN2 pathway. nih.gov

The reaction of this compound with an ambident nucleophile like the cyanide ion (CN⁻) could theoretically yield either a dicyanide or an isocyanide-nitrile product, depending on which end of the cyanide ion attacks the isocyanide carbon. The outcome would be influenced by factors such as the solvent and the counter-ion present. dalalinstitute.com

Photochemical Reaction Pathways of Isocyanide Derivatives

Isocyanides can undergo various photochemical reactions upon irradiation with light. researchgate.net A common photo-induced reaction for aryl isocyanides is isomerization to the corresponding nitrile (cyanide). rsc.org This process is often influenced by the solvent and the electronic nature of the substituents on the aromatic ring. rsc.org For instance, the photo-induced isomerization of an aryl isocyanide to a cyanide in methanol (B129727) was found to be assisted by a strong electron-donating substituent. rsc.org

Aromatic isocyanides can also act as visible-light photocatalysts. nih.govacs.org They can be involved in cross-dehydrogenative coupling reactions, for example, between tertiary amines and water to form amides under mild conditions. nih.govacs.org The mechanism can involve direct photoexcitation of the aromatic isocyanide or the formation of a photoactive electron-donor-acceptor (EDA) complex. nih.govacs.org Upon photoexcitation, isocyanides can also generate imidoyl radicals, which are versatile intermediates that can undergo various subsequent reactions. researchgate.netnih.govacs.org

Isocyanide-Based Multicomponent Reactions (e.g., Ugi, Passerini) Involving the Compound

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms of the starting materials. acs.orgnih.gov The Ugi and Passerini reactions are the most prominent examples of isocyanide-based MCRs. nih.govbeilstein-journals.org

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy carboxamide. nih.govresearchgate.net The reaction is believed to proceed through a non-ionic pathway, which is favored in aprotic solvents. nih.govbeilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) brings together an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to form a dipeptide-like α-acylamino amide. nih.govbeilstein-journals.org In contrast to the Passerini reaction, the Ugi reaction is generally favored in polar protic solvents like methanol or ethanol. beilstein-journals.orgnih.gov The mechanism is thought to involve the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate. nih.govbeilstein-journals.org

This compound can serve as the isocyanide component in both Passerini and Ugi reactions, leading to the formation of complex molecules with diverse structures. The presence of the cyclohexenyl and phenyl groups would be incorporated into the final product, offering opportunities for further synthetic modifications.

Multicomponent Reaction Reactants Typical Product Solvent Preference
Passerini (P-3CR) Isocyanide, Carboxylic Acid, Aldehyde/Ketoneα-Acyloxy carboxamideAprotic nih.govbeilstein-journals.orgnih.gov
Ugi (U-4CR) Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketoneα-Acylamino amidePolar Protic beilstein-journals.orgnih.gov

Reactivity of the Cyclohex-3-enyl Moiety

The cyclohex-3-enyl group in this compound contains a carbon-carbon double bond within the six-membered ring, making it susceptible to reactions typical of alkenes.

Electrophilic Addition Reactions to the Endocyclic Olefin

The endocyclic double bond of the cyclohex-3-enyl moiety can readily undergo electrophilic addition reactions. chemguide.co.uk In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. The mechanism generally proceeds through the formation of a cyclic intermediate, such as a bromonium ion in the case of bromine addition, followed by nucleophilic attack. chemguide.co.ukyoutube.com

For example, the reaction of this compound with bromine (Br₂) would be expected to yield a dibromo-substituted cyclohexane (B81311) derivative. The approach of the electrophile is influenced by the steric and electronic environment of the double bond. The stereochemistry of the addition is typically anti, meaning the two new substituents add to opposite faces of the ring. youtube.com

The regioselectivity of electrophilic addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk However, in the case of the cyclohex-3-enyl moiety in this specific compound, the double bond is symmetrically substituted, so regioselectivity is not a primary concern for symmetrical electrophiles like Br₂. For unsymmetrical electrophiles, the electronic influence of the isocyano-phenyl group would play a role in directing the addition.

Reactant Electrophile Expected Product Feature Stereochemistry
Bromine (Br₂)Br⁺Vicinal dibromideAnti-addition youtube.com
Hydrogen Halide (H-X)H⁺Halogenated cyclohexaneFollows Markovnikov's rule chemguide.co.uk
Sulfuric Acid (H₂SO₄)H⁺Alcohol (after hydrolysis)Follows Markovnikov's rule chemguide.co.uk

Catalytic Hydrogenation and Oxidation Reactions of the Cyclohexene (B86901) Ring

The cyclohexene ring in this compound contains a conjugated diene system, which is susceptible to both catalytic hydrogenation and oxidation reactions.

Catalytic Hydrogenation:

The catalytic hydrogenation of the cyclohexene ring can proceed in a stepwise manner, offering the potential for selective reduction. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. vedantu.comlibretexts.org The initial step would involve the addition of hydrogen across one of the double bonds. Due to the presence of the phenyl group, the two double bonds are not equivalent.

The hydrogenation of conjugated dienes can lead to a mixture of 1,2- and 1,4-addition products. libretexts.org For this compound, hydrogenation could initially yield (4-Isocyano-cyclohex-1-enyl)-benzene and (3-Isocyano-cyclohex-1-enyl)-benzene. Complete hydrogenation under more forcing conditions, such as elevated hydrogen pressure and temperature, would lead to the saturation of both double bonds, yielding (4-Isocyano-cyclohexyl)-benzene. youtube.com The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the hydrogenation process. For instance, certain catalysts are known to favor the formation of the cis-isomer upon syn-addition of hydrogen. libretexts.org

The isocyanide group itself can be reduced under certain catalytic hydrogenation conditions, typically yielding a secondary amine (methylamino group). However, the reduction of isocyanides often requires more specific catalysts or harsher conditions than the hydrogenation of a cyclohexene ring.

Oxidation Reactions:

The cyclohexene moiety is also prone to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions.

Epoxidation: Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can epoxidize the double bonds of the cyclohexene ring. The double bond further from the bulky phenyl group might be more susceptible to epoxidation due to steric hindrance.

Dohydroxylation: Oxidants like potassium permanganate (B83412) (KMnO₄) under cold, dilute, and basic conditions, or osmium tetroxide (OsO₄), can lead to the formation of diols through syn-dihydroxylation.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozonolysis (O₃) followed by a workup can cleave the double bonds, leading to the formation of dicarbonyl compounds or carboxylic acids.

Allylic Oxidation: Palladium(II) salts in the presence of a co-oxidant can catalyze the allylic oxidation of cyclohexene systems, potentially leading to the formation of enones or allylic acetates depending on the reaction medium. rsc.org For instance, the oxidation of cyclohexylbenzene (B7769038) can yield cyclohexylbenzene hydroperoxide. google.com

Pericyclic Reactions Involving the Conjugated Diene System

The 1,3-diene system within the cyclohexene ring of this compound is capable of participating in pericyclic reactions, most notably cycloaddition reactions and electrocyclic reactions.

Diels-Alder Reaction: The conjugated diene can act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile. wikipedia.orgquizlet.com The reactivity in a Diels-Alder reaction is influenced by both electronic and steric factors. The presence of the phenyl and isocyano substituents on the diene will affect the energy of its frontier molecular orbitals (HOMO and LUMO) and may direct the regioselectivity of the cycloaddition. The reaction involves a concerted mechanism through a cyclic transition state. meta-synthesis.com

Electrocyclic Reactions: Upon thermal or photochemical activation, the conjugated diene can undergo an electrocyclic ring-opening reaction to form a substituted 1,3,5-hexatriene (B1211904) derivative. rsc.orgnih.govacs.org The stereochemistry of this process is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring-opening for a thermal reaction and a conrotatory opening for a photochemical reaction. rsc.org The reverse reaction, an electrocyclic ring-closure from the corresponding hexatriene, is also possible under appropriate conditions. meta-synthesis.com

Reactivity of the Benzene (B151609) Moiety and Its Influence on Overall Reactivity

Electrophilic Aromatic Substitution Patterns

The cyclohexenyl group attached to the benzene ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of alkyl groups via an inductive effect and hyperconjugation, which stabilizes the arenium ion intermediate formed during the substitution. libretexts.orgquora.com

The general mechanism for electrophilic aromatic substitution involves a two-step process: masterorganicchemistry.commsu.edu

Attack of the electron-rich aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step.

Loss of a proton from the arenium ion to restore the aromaticity of the ring, yielding the substituted product.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst introduces an alkyl group.

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). libretexts.org

The presence of the bulky cyclohexenyl substituent may sterically hinder the ortho positions to some extent, potentially favoring substitution at the para position.

Electron-Donating/Withdrawing Effects on the Cyclohexenyl-Isocyanide System

The benzene ring, substituted with an activating cyclohexenyl group, influences the electronic properties of the entire molecule. The electron-donating nature of the phenyl group can affect the reactivity of the distant isocyanide and cyclohexene moieties, although this effect is transmitted through several sigma bonds and is therefore likely to be modest.

Conversely, the electronic nature of the cyclohexenyl-isocyanide system can influence the benzene ring. The isocyanide group is generally considered to be electron-withdrawing. wikipedia.org This effect, transmitted through the cyclohexene ring to the benzene ring, would be complex and dependent on the conformational arrangement of the molecule.

Intramolecular Reactions and Rearrangements of the this compound Scaffold

The unique arrangement of functional groups in this compound allows for the possibility of intramolecular reactions and rearrangements.

The isocyanide group, with its carbenoid character, is known to undergo insertion reactions. wikipedia.org While intermolecular insertions are more common, intramolecular reactions are also possible, especially if a sterically accessible and electronically favorable site is present within the molecule. For instance, under certain conditions (e.g., thermal or photochemical activation, or in the presence of a suitable catalyst), the isocyanide carbon could potentially interact with the double bonds of the cyclohexene ring.

Isocyanides can also participate in intramolecular cycloaddition reactions. scienceinfo.com Depending on the flexibility of the molecule, the isocyano group could potentially react with the conjugated diene system in an intramolecular Diels-Alder type fashion, leading to complex polycyclic structures, although this would likely require significant geometric distortion.

Rearrangements involving the cyclohexene ring, such as sigmatropic shifts of hydrogen atoms, are also a possibility under thermal or photochemical conditions. For example, a mdpi.comnih.gov-hydride shift could occur within the conjugated diene system.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the various possible reactions of this compound will determine the feasibility and outcome of a given transformation.

Kinetic Control vs. Thermodynamic Control: In reactions that can lead to multiple products, such as the electrophilic addition to the conjugated diene, the product distribution can be governed by either kinetic or thermodynamic control. At lower temperatures, the kinetically controlled product, which is formed faster (lower activation energy), will predominate. At higher temperatures, the thermodynamically controlled product, which is more stable (lower in energy), will be the major product as the reaction becomes reversible. libretexts.org

Hydrogenation Thermodynamics: The hydrogenation of the cyclohexene ring is an exothermic process, as sigma bonds are formed at the expense of pi bonds. libretexts.org The heat of hydrogenation can provide a measure of the stability of the unsaturated system. The hydrogenation of the first double bond would release a certain amount of energy, and the subsequent hydrogenation of the second would release a further amount, ultimately leading to the more stable saturated cyclohexane ring.

Below is a table with representative kinetic data for the hydrogenation of a related compound, dicyclopentadiene (B1670491), which illustrates the type of information that would be relevant for understanding the reactivity of the cyclohexene moiety in the title compound.

Reaction StepActivation Energy (kJ/mol)Reference
Hydrogenation of first double bond25 researchgate.net
Hydrogenation of second double bond18 researchgate.net

This data is for the hydrogenation of dicyclopentadiene and serves as an illustrative example.

The following table presents thermodynamic data for the dehydrogenation of 1,4-cyclohexadiene (B1204751), providing an example of the thermodynamic parameters that govern such reactions.

ParameterValueUnitReference
Activation Energy (Ea)245.6kJ/mol researchgate.net
Enthalpy of Reaction (ΔH)108.8kJ/mol researchgate.net
Entropy of Reaction (ΔS)134.4J/K·mol researchgate.net
Gibbs Free Energy (ΔG)68.7kJ/mol researchgate.net

This data is for the dehydrogenation of 1,4-cyclohexadiene at 611 K and serves as an illustrative example.

Coordination Chemistry and Ligand Properties of 4 Isocyano Cyclohex 3 Enyl Benzene

Metal-Isocyanide Complexation and Bonding Characteristics

The coordination of (4-Isocyano-cyclohex-3-enyl)-benzene to a metal center is primarily dictated by the isocyano functional group (-N≡C). This group is isoelectronic with carbon monoxide, a ubiquitous ligand in organometallic chemistry, yet it exhibits distinct electronic properties that influence the nature of the metal-ligand bond. wikipedia.org

The isocyano group in this compound is expected to exhibit several coordination modes, analogous to other isocyanide ligands. wikipedia.org

η¹-C Coordination (Terminal): This is the most common coordination mode for isocyanides. The carbon atom of the isocyano group donates its lone pair of electrons to an empty orbital on the metal center, forming a strong σ-bond. wikipedia.org This results in a linear or near-linear M-C-N-R arrangement. wikipedia.org

η¹-N Coordination: While less common, coordination through the nitrogen atom is also possible. This mode is generally observed with highly electrophilic metal centers or in specific steric environments. The lone pair on the nitrogen atom can act as a donor, although this interaction is typically weaker than C-coordination. researchgate.net

Bridging Coordination: The isocyano group can bridge two or more metal centers. In this arrangement, the ligand can be bound through the carbon atom to both metals (μ₂-C,C) or through both the carbon and nitrogen atoms (μ-C,N). wikipedia.org Bridging isocyanide ligands are invariably bent. wikipedia.org The presence of the bulky cyclohexenyl-phenyl substituent in this compound might influence the feasibility and geometry of bridging coordination.

The cyclohexenyl double bond in this compound is typically considered a "non-coordinating" functionality in the context of the primary isocyanide-metal interaction. However, under specific conditions or with appropriate metal centers, this remote alkene could potentially interact with the metal, leading to more complex coordination modes or catalytic pathways.

The interaction between this compound and a metal center is governed by a combination of electronic and steric effects.

Electronic Effects: Isocyanides are generally considered strong σ-donors and variable π-acceptors. wikipedia.org The σ-donation arises from the lone pair on the carbon atom. The π-acceptor ability stems from the empty π* orbitals of the C≡N bond, which can accept electron density from filled metal d-orbitals (π-backbonding).

The electronic character of this compound would be influenced by the phenyl group. The phenyl ring can engage in π-stacking interactions and can electronically communicate with the isocyanide group, potentially modulating its σ-donor and π-acceptor properties. nih.gov The cyclohexenyl moiety, being an isolated double bond, is not in conjugation with the phenyl ring or the isocyanide group, and its electronic influence on the isocyanide-metal bond is expected to be minimal and primarily inductive.

The strength of the π-backbonding is a critical factor and can be probed using infrared (IR) spectroscopy. The C≡N stretching frequency (ν(CN)) in the free isocyanide is a diagnostic tool. Upon coordination, an increase in ν(CN) suggests a dominant σ-donation, while a decrease indicates significant π-backbonding.

Steric Effects: The steric bulk of the this compound ligand is substantial due to the presence of both the cyclohexenyl and phenyl groups. This steric hindrance can influence:

The number of ligands that can coordinate to a metal center.

The geometry of the resulting complex.

The accessibility of the metal center for substrate binding in catalytic applications.

Factor Influence on Ligand-Metal Interaction Expected Impact of this compound
σ-Donation Strong σ-donation leads to a stable metal-ligand bond.The isocyano group is a strong σ-donor.
π-Acceptance Variable π-acceptance stabilizes low-valent metal centers.The phenyl group may enhance π-acceptor character compared to simple alkyl isocyanides.
Steric Bulk Affects coordination number and geometry.The combined cyclohexenyl and phenyl groups create significant steric hindrance.
Remote Alkene Potential for secondary interactions or reactivity.The cyclohexenyl double bond offers a site for potential catalytic transformations.

Application of this compound as a Ligand in Homogeneous Catalysis

Isocyanide ligands are widely used in homogeneous catalysis due to their ability to stabilize various transition metal species and their participation in insertion reactions. nih.govvu.nl The unique structure of this compound suggests its potential in several catalytic applications.

Complexes of this compound with transition metals like palladium, rhodium, nickel, and copper could be active catalysts for a variety of organic transformations.

Cross-Coupling Reactions: Palladium complexes bearing isocyanide ligands are known to catalyze cross-coupling reactions. vu.nl A palladium complex of this compound could potentially be used in reactions like Suzuki, Heck, and Sonogashira couplings. The isocyanide ligand can act as a strong σ-donating ligand, influencing the stability and reactivity of the catalytic intermediates.

Isocyanide Insertion Reactions: Isocyanides readily insert into metal-carbon and metal-heteroatom bonds, forming imidoyl complexes. nih.gov This reactivity is the basis for various carbonylation-type reactions and multicomponent reactions. The this compound ligand could participate in such insertion reactions, leading to the synthesis of complex nitrogen-containing molecules.

Catalysis Involving the Alkene Moiety: A particularly interesting aspect of this ligand is the presence of the remote cyclohexenyl double bond. This functionality could participate in the catalytic cycle in several ways:

Intramolecular Reactions: The alkene could undergo intramolecular reactions with a substrate coordinated to the metal center.

Tandem Catalysis: The metal complex could first catalyze a reaction at the isocyanide group and then, in a subsequent step, a reaction involving the alkene.

Ligand-Assisted Catalysis: The alkene could temporarily coordinate to the metal center, influencing the steric and electronic environment during the catalytic cycle.

Catalytic Reaction Potential Role of this compound Relevant Metal Centers
Suzuki Coupling Stabilizing ligand for the palladium catalyst.Palladium
Heck Reaction Ancillary ligand influencing regioselectivity and activity.Palladium
Isocyanide Insertion Reactant and ligand, leading to nitrogen-containing products.Palladium, Rhodium, Nickel
Hydroformylation The alkene moiety could be a substrate for intramolecular hydroformylation.Rhodium, Cobalt

The development of chiral isocyanide ligands for asymmetric catalysis is an active area of research. nih.gov A chiral version of this compound could be a valuable ligand for a range of enantioselective transformations.

Synthesis of Chiral Derivatives: Chirality could be introduced into the this compound scaffold in several ways:

Chiral Cyclohexenyl Ring: Enantioselective synthesis of the cyclohexene (B86901) ring would result in a chiral ligand where the stereocenters on the ring could induce asymmetry in the catalytic reaction.

Chiral Substituents: Attaching a chiral auxiliary to the phenyl ring or the cyclohexenyl ring would also create a chiral ligand.

Potential Applications in Asymmetric Catalysis: Chiral metal complexes of this compound derivatives could be applied in various asymmetric reactions, including:

Asymmetric Hydrogenation: Rhodium and iridium complexes with chiral ligands are widely used for the asymmetric hydrogenation of prochiral olefins.

Asymmetric Allylic Alkylation: Palladium complexes with chiral ligands are effective catalysts for the enantioselective alkylation of allylic substrates.

Asymmetric Cycloaddition Reactions: Chiral Lewis acid complexes can catalyze a variety of enantioselective cycloaddition reactions.

The specific design of the chiral ligand would be crucial for achieving high enantioselectivity. The stereogenic elements would need to be positioned to effectively control the approach of the substrate to the metal center.

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes of this compound would likely follow established procedures for the preparation of other metal-isocyanide complexes.

Synthesis: A common method for the synthesis of metal-isocyanide complexes is the direct reaction of a metal precursor with the isocyanide ligand. wikipedia.org For example, reacting a metal halide or a labile metal complex (e.g., containing acetonitrile (B52724) or cyclooctadiene ligands) with this compound would lead to the substitution of the labile ligands and the formation of the desired isocyanide complex.

Another route involves the N-alkylation of a coordinated cyanide ligand, though this is less common for aryl isocyanides. wikipedia.org

Characterization: The characterization of the resulting organometallic complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: As mentioned earlier, the ν(CN) stretching frequency is a key diagnostic tool for understanding the electronic nature of the metal-isocyanide bond. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution. The chemical shifts of the protons and carbons in the cyclohexenyl and phenyl groups would provide information about the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination geometry around the metal center. acs.orgresearchgate.net

Mass Spectrometry: This technique would be used to determine the molecular weight of the complex and to confirm its composition.

Technique Information Obtained
IR Spectroscopy C≡N stretching frequency (ν(CN)), indicating the nature of the metal-ligand bond.
NMR Spectroscopy Solution-state structure, ligand conformation, and symmetry of the complex.
X-ray Crystallography Solid-state structure, coordination geometry, bond lengths, and angles.
Mass Spectrometry Molecular weight and elemental composition.

No Published Data Available on the Photophysical Properties of Metal-(4-Isocyano-cyclohex-3-enyl)-benzene Complexes

A comprehensive review of scientific literature reveals a significant gap in the documented research concerning the coordination chemistry and photophysical properties of metal complexes involving the ligand this compound. Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the synthesis, characterization, or photophysical analysis of metal complexes containing this particular isocyanide ligand were identified.

The field of coordination chemistry extensively investigates the interaction of metal ions with ligands, leading to the formation of complex structures with a wide array of electronic and photophysical behaviors. Isocyanide ligands, in particular, are known to form stable complexes with various transition metals, often exhibiting interesting spectroscopic and luminescent properties. These properties are harnessed in applications ranging from organic light-emitting diodes (OLEDs) to photocatalysis.

However, it appears that this compound has not been a focus of such research endeavors. Consequently, there is no available data on the absorption and emission spectra, quantum yields, excited-state lifetimes, or any other photophysical parameters for its corresponding metal complexes. The influence of the this compound ligand's specific electronic and steric characteristics on the properties of a metal center remains unexplored.

While general principles of coordination chemistry and the known properties of other structurally related isocyanide ligands could allow for theoretical speculation, any such discussion would be purely hypothetical. The strict focus of this inquiry on the specific compound this compound precludes the inclusion of data from analogous systems.

Therefore, the section on the photophysical properties of metal-(4-Isocyano-cyclohex-3-enyl)-benzene complexes cannot be constructed at this time due to the absence of empirical research findings. This highlights a potential area for future investigation within the scientific community to synthesize and characterize these novel complexes and explore their photophysical characteristics.

Theoretical and Computational Investigations of 4 Isocyano Cyclohex 3 Enyl Benzene

Electronic Structure and Quantum Chemical Analysis (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (4-Isocyano-cyclohex-3-enyl)-benzene. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide optimized molecular geometries and Mulliken charge distributions. researchgate.net This reveals how the electron density is distributed among the constituent atoms, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen and carbon atoms of the isocyano group and the unsaturated carbons of the cyclohexenyl ring are often key sites for chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to explore the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates involved in various chemical transformations. This is crucial for understanding the kinetics and thermodynamics of reactions involving this compound.

For example, the ozonolysis of related cyclohexadiene structures has been studied computationally, revealing that the reaction does not always follow the traditional Criegee mechanism. nih.gov In some cases, alternative pathways with lower activation barriers, such as the formation of benzene (B151609) and H2O3, can be dominant. nih.gov Similar computational scrutiny of the reactions of this compound with various reagents can uncover novel and unexpected reaction mechanisms.

Transition state analysis, a key component of these studies, involves locating the saddle points on the potential energy surface that connect reactants to products. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which in turn determines the reaction rate. By analyzing the vibrational modes of the transition state, it is possible to confirm that it represents a true saddle point and to understand the atomic motions involved in the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis) for Structural Assignment

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their structural characterization. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in its IR spectrum. researchgate.net The characteristic stretching frequency of the isocyano group (typically in the range of 2100-2200 cm⁻¹) is a key feature that can be accurately predicted. Other important vibrations include the C=C stretching of the cyclohexenyl ring and the aromatic C-H stretching of the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus, it is possible to generate a theoretical NMR spectrum that can be directly compared with experimental results, aiding in the assignment of each peak to a specific atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is particularly useful for understanding the electronic structure of the conjugated π-system.

Conformational Analysis and Energy Landscapes of the Cyclohexenyl Ring

The cyclohexenyl ring in this compound is not planar and can adopt various conformations. Computational methods are essential for exploring the conformational landscape of this ring and identifying the most stable conformers.

Studies on cyclohexene (B86901) and its derivatives have shown that the ring can exist in different conformations, such as the half-chair and the twist-boat. researchgate.net The interconversion between these conformers proceeds through a specific energy barrier. researchgate.net Computational analysis can map the potential energy surface of the cyclohexenyl ring in this compound, revealing the relative energies of the different conformers and the transition states that separate them.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of this compound in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase. nih.gov

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational dynamics of the molecule in solution, the structure of the solvent around the solute, and the calculation of various thermodynamic properties.

Frontier Molecular Orbital Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

ConceptDescription
HOMO The highest energy molecular orbital that is occupied by electrons. It represents the ability of the molecule to donate electrons (nucleophilicity).
LUMO The lowest energy molecular orbital that is not occupied by electrons. It represents the ability of the molecule to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.

For this compound, FMO theory can be used to predict its reactivity in various reactions. The energy and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is likely to be located on the electron-rich parts of the molecule, such as the π-system of the cyclohexenyl ring or the isocyano group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO will be localized on the electron-deficient regions, which are prone to attack by nucleophiles.

By analyzing the HOMO-LUMO interactions between this compound and a potential reactant, it is possible to predict the feasibility of a reaction and the regioselectivity of the attack. numberanalytics.com For instance, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines the stereochemical outcome of the reaction. slideshare.net

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted FeaturePredicted Value
IRIsocyano (-N≡C) stretch~2150 cm⁻¹
¹H NMRPhenyl protons7.2-7.5 ppm
¹³C NMRIsocyano carbon~160 ppm
UV-Visπ → π* transition~250 nm

Potential Applications and Biological Relevance of 4 Isocyano Cyclohex 3 Enyl Benzene and Its Derivatives

Exploration as Pharmacological Lead Scaffolds

The isocyano group is considered an "unconventional pharmacophore" with significant potential in drug discovery. acs.org Its ability to coordinate with metals, form hydrogen bonds, and participate in various chemical reactions makes it a valuable functional group for designing new therapeutic agents. acs.orgacs.org Derivatives of (4-Isocyano-cyclohex-3-enyl)-benzene could serve as lead scaffolds for targeting a variety of biological systems.

Isocyanides have been identified as potent inhibitors of various enzymes, often through covalent modification of active site residues. nih.govrsc.org Studies have shown that isocyanides can target essential metabolic enzymes in bacterial pathogens by covalently binding to active site cysteines, highlighting their potential as a basis for developing new antibiotics. nih.govrsc.org The mechanism often involves the nucleophilic attack of a thiol group from a cysteine residue on the electrophilic carbon of the isocyanide. nih.gov

A key area of enzyme inhibition research is targeting tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. researchgate.netnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. nih.gov Consequently, its inhibitors are of great interest to the cosmetic and medicinal industries. nih.gov While many tyrosinase inhibitors are phenolic compounds that chelate the copper ions in the active site, the unique reactivity of isocyanides presents an alternative inhibitory mechanism. researchgate.netresearchgate.net For instance, various natural and synthetic compounds have shown significant tyrosinase inhibitory activity, often superior to the standard, kojic acid. researchgate.net The inhibitory potential is highly dependent on the molecular structure.

Table 1: Examples of Tyrosinase Inhibitory Activity by Various Compounds

Inhibitor CompoundIC₅₀ Value (μM)Positive Control (Kojic Acid) IC₅₀ (μM)Inhibition TypeReference
Compound 1 (Moracin VN)0.8244.6Non-competitive researchgate.net
Thiamidol1.1 (human tyrosinase)>500Not specified nih.gov
CurcuminPotent44.6Competitive researchgate.net
Compound 5k (Indole-based thiosemicarbazone)12.40Not specifiedNot specified researchgate.net

The effectiveness of a drug molecule is fundamentally determined by its interaction with its biological target, such as a receptor or enzyme. The isocyanide group can participate in a surprising range of intermolecular noncovalent interactions that are crucial for ligand binding. acs.orgnih.gov Crystallographic studies have revealed that beyond metal coordination, the terminal carbon of the isocyanide can act as a hydrogen bond acceptor. acs.org It can form stable hydrogen bonds with donors like alcohols, phenols, water, and even backbone amide groups in proteins. acs.orgacs.org

Furthermore, isocyanides can engage in π-interactions. nih.gov These include π-stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which is a common and important interaction in ligand-receptor binding. acs.orgnih.gov The isocyanide carbon can also interact with the π-orbitals of aromatic systems and alkenes. nih.gov These diverse interaction capabilities make isocyanides versatile ligands in drug design, able to bind to various receptor pockets. acs.org

Modeling these interactions is a cornerstone of modern drug discovery. Computational tools can predict how a molecule like this compound and its derivatives would fit into a specific protein's binding site, guiding the design of more potent and selective inhibitors. The phenyl group of the molecule could engage in π-stacking or hydrophobic interactions, while the isocyanide moiety could form critical hydrogen bonds or coordinate with a metalloenzyme active site. acs.orgacs.org

Structure-Activity Relationship (SAR) is a key concept in medicinal chemistry where the biological activity of a compound is correlated with its molecular structure. drugdesign.org By systematically modifying a lead compound, chemists can identify which functional groups are essential for activity and which can be altered to improve properties like potency, selectivity, or metabolic stability. drugdesign.orgnih.gov

For isocyanide-containing molecules, SAR studies have led to the development of potent agents. For example, in a series of aryl isonitriles developed as antibacterial agents, the addition of a second isonitrile group was found to improve activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Similarly, for other classes of compounds, the position and nature of substituents on an aromatic ring can dramatically affect biological activity. nih.gov For instance, the placement of fluoro groups on a phenyl ring was found to be critical for the antimetastatic effect of certain isocoumarin (B1212949) analogues. nih.gov

For this compound, SAR studies would involve synthesizing a library of analogues. Modifications could include:

Adding various substituents (e.g., electron-withdrawing or electron-donating groups) to the phenyl ring to modulate its electronic properties and interaction potential.

Altering the cyclohexenyl ring, for example by changing its saturation or introducing other functional groups.

Replacing the phenyl group with other aromatic or heterocyclic systems.

Each new analogue would be tested for biological activity, and the results would build a comprehensive SAR profile, guiding the optimization of this scaffold into a potential drug candidate. drugdesign.org

Role in Materials Science and Polymer Chemistry

The unique reactivity of the isocyanide functional group, particularly its ability to undergo multicomponent reactions and polymerization, makes it a valuable building block in materials science. researchgate.netresearchgate.net

Isocyanides are versatile monomers for creating functional polymers. The development of novel catalysts has enabled the synthesis of isocyanide-based polymers (IBPs) with controlled structures and properties. researchgate.net By attaching specific functional pendants to the isocyanide monomer, polymers with novel optical or biological properties can be created. researchgate.net For example, incorporating a chromophore can lead to polymers with properties like aggregation-induced emission. researchgate.net

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. They have applications in areas such as drug delivery. nih.gov While specific synthesis of dendrimers from this compound has not been reported, the isocyanide group is suitable for inclusion in complex macromolecular architectures. For instance, dendrimer-functionalized nanomaterials have been successfully used to create platforms for high-capacity drug loading. nih.gov The isocyanide group in this compound could be used in polymerization reactions or as a reactive site for grafting onto other polymer backbones or dendrimer surfaces.

Smart materials are materials that respond to external stimuli, such as changes in pH, temperature, or light. The isocyanide functional group's electronic properties and reactivity make it an interesting candidate for incorporation into such systems. For example, the coordination chemistry of isocyanides with metal ions is well-established. wikipedia.org This property could be exploited to create materials where the binding and release of metal ions, triggered by an external stimulus, alters the material's properties (e.g., color, conductivity).

Furthermore, the concept of incorporating dynamic bonds into polymer networks to create self-healing or reprocessable materials (vitrimers) is a burgeoning field. acs.org While often based on borate (B1201080) esters or other reversible linkages, the principles could be extended to leverage the unique reactivity of isocyanides. The ability of the isocyanide to react with various functional groups could potentially be used to form dynamic covalent bonds within a polymer matrix, imparting smart properties to the resulting material. The rigid phenylcyclohexenyl backbone of this compound could provide structural integrity to such a polymer, while the isocyanide moiety offers a site for creating these responsive linkages.

Applications as Chemical Probes for Biological Systems

The isocyanide functional group is valued in the field of chemical biology for its unique reactivity and compact size, making it an excellent candidate for use as a bioorthogonal chemical reporter. Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. The isocyanide group in this compound can participate in such reactions, allowing for the specific labeling of biomolecules.

One of the most promising bioorthogonal reactions involving isocyanides is the [4+1] cycloaddition with tetrazines. researchgate.net This reaction is known for its rapid kinetics and high selectivity, proceeding readily under physiological conditions without the need for a toxic catalyst. researchgate.net In this context, this compound could be used to label biomolecules that have been metabolically, genetically, or chemically tagged with a tetrazine moiety. For instance, a tetrazine-modified protein or glycan within a living cell could be selectively targeted and visualized by introducing a fluorescently modified derivative of this compound. The phenyl group of the compound could be functionalized with a fluorophore to facilitate detection, or the inherent fluorescence of the resulting ligation product could be exploited.

Furthermore, the isocyanide group is exceptionally small, which minimizes potential steric perturbation of the biological system being studied. researchgate.net This is a significant advantage over bulkier tags that might alter the natural function or localization of the biomolecule of interest. Derivatives of this compound could be designed as probes for a variety of applications, including:

Fluorescence Imaging: By attaching a fluorescent dye to the phenyl ring, the compound can be used to visualize the location and dynamics of specific biomolecules in living cells.

Protein Profiling: As part of an activity-based probe, it could be used to identify and characterize the activity of specific enzymes.

Drug Target Identification: It can be incorporated into bioactive molecules to help identify their cellular binding partners.

The development of such chemical probes is crucial for unraveling complex biological processes and for the discovery of new therapeutic targets.

Utility as Building Blocks for Complex Natural Product Synthesis

The structural complexity and biological activity of natural products often make them challenging synthetic targets. The compound this compound possesses a unique combination of functional groups that make it a valuable building block for the synthesis of such complex molecules.

The isocyanide group is a cornerstone of multicomponent reactions (MCRs), which are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netbeilstein-journals.orgmdpi.com Key isocyanide-based MCRs include the Ugi and Passerini reactions. beilstein-journals.orgmdpi.com By employing this compound in these reactions, chemists can rapidly introduce the phenyl-cyclohexene motif into a larger, more complex scaffold. This is particularly useful for generating libraries of diverse compounds for drug discovery, as it allows for the efficient creation of molecules with multiple points of diversity. beilstein-journals.orgrug.nl

The cyclohexene (B86901) ring itself is a common structural motif found in a wide range of natural products with important biological activities, including antimicrobial and anticarcinogenic properties. d-nb.info The double bond within the cyclohexene ring of this compound provides a handle for further chemical transformations, such as epoxidation, dihydroxylation, or addition reactions, allowing for the construction of highly functionalized six-membered rings.

The strategic utility of this compound as a building block can be summarized as follows:

Synthetic StrategyRole of this compoundPotential Outcome
Multicomponent Reactions (e.g., Ugi, Passerini) Provides the isocyanide component.Rapid assembly of complex, peptide-like scaffolds containing the phenyl-cyclohexene core. mdpi.comacs.org
Cycloaddition Reactions (e.g., Diels-Alder) The cyclohexene can act as a dienophile or be derived from a diene.Formation of bicyclic or more complex ring systems.
Functional Group Transformation The alkene and isocyanide groups can be selectively modified.Access to a wide array of derivatives with varied stereochemistry and functionality.

Through these and other synthetic strategies, this compound can serve as a key starting material for the total synthesis of complex natural products and their analogues.

Potential in Chemical Sensing and Molecular Recognition

The development of selective and sensitive chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The structure of this compound suggests its potential as a scaffold for the design of novel chemosensors.

The isocyanide group is known to coordinate with a variety of metal ions. lshtm.ac.uk This property can be harnessed to create sensors for specific metal cations. A sensor molecule based on this compound could be designed where the binding of a target metal ion to the isocyanide group would trigger a detectable signal, such as a change in fluorescence or color. The phenyl group could be part of a larger chromophore or fluorophore system, and its electronic properties could be modulated by the binding event at the isocyanide terminus.

Potential applications in this area include:

Heavy Metal Detection: Sensors designed to selectively bind and signal the presence of toxic heavy metals like mercury or lead in aqueous environments.

Anion Sensing: Modification of the scaffold to create receptors for environmentally or biologically important anions.

Enantioselective Recognition: Incorporation into chiral hosts for the recognition and separation of enantiomers, which is of particular importance in the pharmaceutical industry. d-nb.infomdpi.comresearchgate.net

The design of such sensors would involve tailoring the electronic and steric properties of the this compound scaffold to achieve high selectivity and sensitivity for the target analyte.

Advanced Spectroscopic and Analytical Techniques for Research on 4 Isocyano Cyclohex 3 Enyl Benzene

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. echemi.com

In the FT-IR spectrum of (4-Isocyano-cyclohex-3-enyl)-benzene, the most prominent and diagnostic absorption would be from the isocyanide (-N≡C) stretching vibration. This bond typically exhibits a strong and sharp absorption band in a relatively uncongested region of the spectrum, generally between 2165 and 2110 cm⁻¹. wikipedia.org Another key feature would be the absorptions arising from the cyclohexene (B86901) ring. The C=C stretching vibration within the ring is expected to appear around 1640 cm⁻¹. docbrown.info The vinyl C-H bond (=C-H) stretching vibration should be observable above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. echemi.com Additionally, C-H stretching vibrations from the aromatic phenyl group would also appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H bonds of the cyclohexene ring would show strong absorptions in the 3000-2845 cm⁻¹ range. nist.gov

Raman spectroscopy would provide complementary information. The isocyanide stretch is also Raman active. mcmaster.caacs.org The C=C stretching of the cyclohexene and the aromatic ring vibrations would also be observable, often providing more detail on the skeletal structure of the molecule than FT-IR.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityTechnique
Isocyanide-N≡C Stretch2165 - 2110Strong, SharpFT-IR, Raman
CyclohexeneC=C Stretch~1640MediumFT-IR, Raman
Vinyl C-H=C-H Stretch3100 - 3000MediumFT-IR
Aromatic C-H=C-H Stretch3100 - 3000MediumFT-IR
Aliphatic C-H-C-H Stretch3000 - 2845StrongFT-IR
Aromatic RingC=C Stretch1600, 1475Medium-StrongFT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

¹H, ¹³C, and ¹⁵N NMR Spectroscopic Analysis

¹H NMR: The proton NMR spectrum would provide a wealth of information. The protons on the phenyl group would typically appear as a multiplet in the aromatic region, around 7.1-7.4 ppm. chemicalbook.comoregonstate.edu The vinyl proton on the cyclohexene ring would be expected to resonate downfield, likely in the range of 5.5-6.1 ppm. rsc.org The allylic protons, those adjacent to the double bond, and the proton on the carbon bearing the isocyanide group would appear in the range of 2.0-4.0 ppm. The remaining aliphatic protons on the cyclohexene ring would be found further upfield, typically between 1.5 and 2.5 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The isocyanide carbon is expected in the range of 135-150 ppm. ucl.ac.uk The carbons of the phenyl ring would resonate between 125 and 145 ppm. The olefinic carbons of the cyclohexene ring would be found in a similar region, from approximately 120 to 140 ppm. rsc.org The carbon atom attached to the isocyanide group would be significantly influenced by the nitrogen, and its chemical shift would provide valuable structural information. The remaining aliphatic carbons of the cyclohexene ring would appear in the upfield region of the spectrum, typically between 20 and 40 ppm. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the isocyanide nitrogen atom. The chemical shift for the isocyanide nitrogen would be expected in a characteristic range that distinguishes it from other nitrogen-containing functional groups like nitriles or amines. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.1 - 7.4 (m)-
Phenyl Carbons-125 - 145
Vinyl Proton5.5 - 6.1 (m)-
Olefinic Carbons-120 - 140
Proton at C-N≡C3.5 - 4.5 (m)-
Carbon at C-N≡C-50 - 70
Isocyanide Carbon-135 - 150
Allylic Protons2.0 - 3.0 (m)-
Aliphatic Protons1.5 - 2.5 (m)-
Aliphatic Carbons-20 - 40

(m = multiplet)

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling network within the molecule. sdsu.edu It would clearly show the connectivity between the vinyl proton and the allylic protons, as well as the coupling pathways among the aliphatic protons of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. youtube.com It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. sdsu.eduscience.gov This is critical for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the phenyl ring and the carbons of the cyclohexene ring, and between the proton on the isocyanide-bearing carbon and the carbons of the double bond and the isocyanide group itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the phenyl group and the isocyanide group on the cyclohexene ring.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn provides the precise molecular formula of this compound.

The fragmentation pattern in the mass spectrum, typically obtained by electron impact (EI) ionization, would offer further structural clues. chemguide.co.uk For this molecule, several characteristic fragmentation pathways can be predicted. Loss of the isocyanide group (-NC) would result in a significant fragment ion. Cleavage of the cyclohexene ring through a retro-Diels-Alder reaction is another plausible fragmentation pathway. docbrown.info The fragmentation of alkylbenzenes often leads to the formation of a stable tropylium (B1234903) ion at m/z 91, which may also be observed here. libretexts.orglibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentPredicted m/zDescription
[M]⁺183.1045Molecular Ion (for C₁₃H₁₃N)
[M - NC]⁺157Loss of the isocyanide group
[C₇H₇]⁺91Tropylium ion
[C₆H₅]⁺77Phenyl cation

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclohexene ring (e.g., half-chair). It would also reveal the relative stereochemistry of the substituents on the ring and provide insights into intermolecular interactions in the crystal lattice. While no specific crystal structure for this compound is available, data from related structures, such as 4-phenylcyclohexanol, can provide an idea of the expected conformations. nih.gov

Circular Dichroism Spectroscopy for Chiral Compounds

The structure of this compound possesses a stereocenter at the carbon atom bearing the isocyanide group. If the compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, circular dichroism (CD) spectroscopy can be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.orgscispace.com The resulting CD spectrum is highly sensitive to the absolute configuration of the stereocenter and the conformation of the molecule in solution. core.ac.uknih.govnih.gov For chiral isocyanides, electronic transitions associated with the isocyanide and aromatic chromophores would give rise to characteristic CD signals, allowing for the assignment of the absolute stereochemistry by comparison with theoretical calculations or empirical rules.

Chromatographic Methods (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

The purity and composition of samples containing this compound are critical parameters in its research and application. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are powerful tools for the qualitative and quantitative analysis of this compound, enabling its separation from impurities, starting materials, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

Purity Assessment: For purity assessment, a dilute solution of the compound in a suitable solvent is injected into the GC-MS system. The resulting chromatogram will ideally show a single major peak corresponding to this compound. The presence of other peaks indicates impurities, which can be identified by their mass spectra. The relative purity can be estimated by comparing the peak area of the main compound to the total peak area of all components.

Mixture Analysis: GC-MS is also well-suited for analyzing complex mixtures containing this compound. The separation power of the gas chromatograph allows for the resolution of individual components, and the mass spectrometer provides confident identification. This is particularly useful in monitoring reaction progress, where the consumption of starting materials and the formation of products and byproducts can be tracked over time.

Illustrative GC-MS Data for this compound Analysis:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Expected Retention Time ~12.5 min
Key Mass Fragments (m/z) 183 (M+), 156, 128, 115, 91, 77

This table presents a hypothetical set of GC-MS parameters for the analysis of this compound. Actual parameters may vary depending on the specific instrument and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis.

Purity Assessment: In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs based on the compound's affinity for the stationary phase (e.g., C18) and the mobile phase. The eluent is then introduced into the mass spectrometer. For purity assessment of this compound, a gradient elution method is often employed to ensure the separation of a wide range of potential impurities.

Mixture Analysis: LC-MS is highly effective for the analysis of complex mixtures, including reaction mixtures and biological samples. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be optimized to achieve the best sensitivity for this compound and other components in the mixture.

Hypothetical LC-MS Parameters for this compound:

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 min
Flow Rate 0.8 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Expected Retention Time ~8.2 min
Key Mass Fragments (m/z) 184 [M+H]+, 157 [M-CN+H]+

This table illustrates a potential set of LC-MS conditions for analyzing this compound. The specific conditions would be optimized based on the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector, HPLC provides a robust method for purity assessment.

Purity Assessment: For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. The compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The wavelength for UV detection is chosen based on the absorbance maximum of the compound.

Illustrative HPLC Purity Analysis Data:

ComponentRetention Time (min)Peak Area (%)Identification
Impurity 14.51.2Starting Material
This compound9.898.5Product
Impurity 211.20.3Byproduct

This table provides a hypothetical result from an HPLC analysis for the purity assessment of this compound.

Future Research Directions and Challenges in 4 Isocyano Cyclohex 3 Enyl Benzene Chemistry

Development of Highly Efficient and Selective Synthetic Routes

A significant hurdle in the widespread application of (4-Isocyano-cyclohex-3-enyl)-benzene is the lack of highly efficient and selective synthetic methodologies. Current synthetic approaches often suffer from limitations such as low yields, the need for harsh reaction conditions, or the formation of difficult-to-separate regioisomers. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also atom-economical and environmentally benign.

Key areas for investigation include:

Catalytic Approaches: Exploring transition metal-catalyzed reactions, such as ruthenium-catalyzed ring-closing metathesis (RCM) followed by dehydration or tautomerization, could provide a regioselective route to the cyclohexene (B86901) core. organic-chemistry.org While this has been demonstrated for related benzene (B151609) and phenol (B47542) derivatives, its specific application to the synthesis of this compound warrants investigation. organic-chemistry.org

Stereoselective Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic routes to access specific stereoisomers of this compound is of paramount importance. This could involve asymmetric catalysis or the use of chiral starting materials.

Investigation of Underexplored Reaction Pathways and Novel Reactivity Patterns

The isocyanide functional group is known for its diverse reactivity, capable of acting as both a nucleophile and an electrophile. frontiersin.orgscienceinfo.com While classical isocyanide reactions like the Passerini and Ugi multicomponent reactions are well-established, the specific reactivity of this compound remains largely unexplored. frontiersin.orgnih.gov Future research should focus on elucidating its unique reactivity profile.

Potential areas of exploration include:

Cycloaddition Reactions: The [4+1] cycloaddition reaction between isocyanides and tetrazines is a powerful tool in bioorthogonal chemistry. frontiersin.orgscienceinfo.comwikipedia.org Investigating this and other cycloaddition pathways with this compound could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry. scienceinfo.com

Radical Reactions: The involvement of isocyanides in radical cascade cyclization reactions has been demonstrated for the synthesis of complex nitrogen-containing heterocycles. rsc.org Exploring the photochemical or thermally induced radical reactions of this compound could open up new avenues for constructing intricate molecular architectures.

Metal-Mediated Transformations: Isocyanides are excellent ligands for transition metals, and their coordination can significantly alter their reactivity. wikipedia.orgacs.org Investigating the coordination chemistry of this compound and the subsequent reactivity of the resulting metal complexes could lead to novel catalytic transformations.

Design and Synthesis of Advanced Functional Materials Based on this compound

The unique combination of a rigid phenyl group, a semi-flexible cyclohexene ring, and a reactive isocyano handle makes this compound an attractive scaffold for the design of advanced functional materials.

Future research in this area could focus on:

Polymers and Oligomers: The polymerization of isocyanides can lead to the formation of helical polymers with interesting chiroptical properties. wikipedia.org Investigating the polymerization of this compound, potentially in the presence of chiral catalysts, could yield novel polymeric materials with applications in chiral separations or as sensors.

Liquid Crystals: The anisotropic shape of this compound suggests its potential as a building block for liquid crystalline materials. By incorporating this unit into larger molecular structures, it may be possible to design novel liquid crystals with tunable mesophase behavior.

Metal-Organic Frameworks (MOFs): The isocyano group can act as a linker in the construction of MOFs. rsc.org The use of this compound as a building block could lead to the formation of MOFs with unique network topologies and potential applications in gas storage, separation, and catalysis.

Integration with Interdisciplinary Research Fields (e.g., Photochemistry, Nanochemistry, Supramolecular Chemistry)

The versatility of the isocyanide group allows for the integration of this compound chemistry with various interdisciplinary fields.

Photochemistry: Aromatic isocyanides have been shown to act as visible-light photocatalysts. nih.govacs.org Investigating the photochemical properties of this compound could lead to its application in light-driven organic transformations. nih.govacs.org Furthermore, isocyanides can serve as chromophoric ligands in luminescent metal complexes, opening up possibilities in the development of new phosphorescent materials. nih.gov

Nanochemistry: The ability of isocyanides to bind to metal surfaces makes them suitable for modifying nanoparticles. Functionalizing gold or other metallic nanoparticles with this compound could lead to the development of new sensors or catalysts.

Supramolecular Chemistry: The isocyano group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org These interactions can be exploited to construct complex supramolecular assemblies. rsc.orgacs.org The interplay of metal-ligand interactions and other non-covalent forces in systems containing this compound could lead to the formation of novel supramolecular architectures with interesting host-guest properties. acs.org

Exploration of Bio-orthogonal Reactions Involving the Isocyano Moiety

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The isocyano group has emerged as a promising functional group for bioorthogonal applications due to its small size, biocompatibility, and unique reactivity. frontiersin.orgnih.gov

Future research should explore the use of this compound in bioorthogonal chemistry, including:

Bio-orthogonal Ligation: The reaction of isocyanides with tetrazines is a key bioorthogonal ligation reaction. nih.govwikipedia.org Investigating the kinetics and biocompatibility of the reaction between this compound and various tetrazine derivatives could pave the way for its use in labeling biomolecules in living cells.

Controlled Release Systems: Isocyanide-containing compounds can be used as caging groups for the controlled release of drugs or fluorescent probes. acs.org The reaction with a tetrazine can trigger the release of the active molecule. acs.org The specific structure of this compound could offer advantages in terms of release kinetics or targeting capabilities.

Genetically Encoded Isocyanides: The genetic incorporation of isocyanide-containing unnatural amino acids into proteins allows for site-specific protein modification. scispace.com While this has been demonstrated with other isocyanide-containing amino acids, developing a method to incorporate a derivative of this compound would expand the toolbox for protein engineering. scispace.com

Table 1: Potential Bio-orthogonal Reactions of this compound

Reaction TypeReactant PartnerPotential Application
[4+1] CycloadditionTetrazinesBiomolecule labeling, controlled release
Passerini ReactionAldehyde, Carboxylic AcidBioconjugation
Ugi ReactionAldehyde, Amine, Carboxylic AcidBioconjugation, synthesis of peptidomimetics

Computational Design and Prediction of Novel Isocyanide-Containing Architectures

Computational chemistry can play a crucial role in guiding future research by predicting the properties and reactivity of novel molecules containing the this compound scaffold.

Key areas for computational investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and potential reactions of this compound, providing insights into reaction barriers and selectivity.

Prediction of Material Properties: Computational modeling can be employed to predict the electronic, optical, and mechanical properties of polymers, MOFs, and other materials derived from this compound, aiding in the rational design of new functional materials.

Virtual Screening for Biological Activity: Docking studies and other computational methods can be used to predict the binding affinity of this compound derivatives to biological targets, facilitating the discovery of new drug candidates. The unique interactions of the isocyanide group, such as its ability to form specific contacts with carbonyl and imine carbons, can be computationally explored to design potent inhibitors. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for characterizing the purity and structural integrity of (4-Isocyano-cyclohex-3-enyl)-benzene?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a Chromolith® HighResolution RP-18e column (2 x 100-4.6 mm or 1 x 50-4.6 mm) is effective for separation and purity assessment. A mobile phase gradient (e.g., hexane/ethyl acetate) can resolve impurities, with UV detection at 254 nm for aromatic systems. Sample injection volumes of 10 µL are standard, as validated in similar benzene-derivative analyses . Confirm structural integrity via complementary techniques like FTIR (to identify isocyano groups at ~2100 cm⁻¹) and NMR (to resolve cyclohexenyl proton environments).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to benzene’s hematotoxicity and potential carcinogenicity (classified by IARC and EPA), use fume hoods, nitrile gloves, and sealed containment systems. Monitor airborne concentrations with PID detectors. The isocyano group may cause respiratory irritation; ensure Schlenk-line techniques for air-sensitive steps. Refer to CDC guidelines for benzene exposure limits (0.1 ppm time-weighted average) and emergency procedures for spills .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

  • Methodological Answer : A plausible route involves palladium-catalyzed isocyanation of 4-bromo-cyclohex-3-enylbenzene using trimethylsilyl isocyanide (TMS-NC) under inert atmosphere. Optimize solvent (toluene or THF), catalyst loading (5–10% Pd(PPh₃)₄), and temperature (60–80°C). Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2). Purify via silica gel chromatography, eluting with a non-polar gradient. Yield improvements (>70%) require strict anhydrous conditions and exclusion of oxygen .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Conflicting bioactivity data (e.g., enzyme inhibition vs. null results) require iterative validation:

  • Replicate studies : Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent artifacts (e.g., DMSO ≤0.1%).
  • Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects.
  • Structural analogs : Compare with derivatives (e.g., replacing isocyano with cyano groups) to isolate pharmacophores.
  • Data triangulation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and molecular docking for mechanistic hypotheses .

Q. What experimental strategies evaluate the stability of this compound under environmental stressors?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermal stability : Heat samples to 40–80°C for 24–72 hours; monitor decomposition via GC-MS.
  • Photolytic resistance : Expose to UV light (254 nm) in quartz cells; track isocyano group loss via FTIR.
  • Oxidative susceptibility : Test under atmospheric O₂ vs. N₂; quantify peroxide formation iodometrically.
  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 37°C; analyze by LC-MS for hydrolysis products (e.g., cyclohexenylbenzene-amine) .

Q. How can this compound be leveraged in materials science, such as polymer or coordination chemistry?

  • Methodological Answer :

  • Coordination polymers : React with Ag(I) or Au(I) salts to form metal-organic frameworks (MOFs). Characterize via X-ray diffraction and BET surface area analysis.
  • Click chemistry : Utilize the isocyano group for Huisgen cycloaddition with azides under Cu(I) catalysis to generate tetrazoles for drug delivery systems.
  • Photoresponsive materials : Study π-π stacking interactions in thin films via AFM and UV-vis spectroscopy to assess optoelectronic potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Standardize conditions : Ensure consistent solvent (CDCl₃ vs. DMSO-d₆), concentration, and temperature.
  • Quantum-chemical calculations : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)).
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening.
  • Collaborative validation : Share raw data (FID files) for independent reprocessing to rule out software artifacts .

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